molecular formula C19H22N2O B11416930 2-(2-methylpropyl)-1-(2-phenoxyethyl)-1H-benzimidazole

2-(2-methylpropyl)-1-(2-phenoxyethyl)-1H-benzimidazole

Cat. No.: B11416930
M. Wt: 294.4 g/mol
InChI Key: YQFIEXPNHUZGCB-UHFFFAOYSA-N
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Description

2-(2-METHYLPROPYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a 2-methylpropyl group and a 2-phenoxyethyl group attached to the benzodiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPROPYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method involves the initial formation of the benzodiazole core, followed by the introduction of the 2-methylpropyl and 2-phenoxyethyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPROPYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted benzodiazole derivatives.

Scientific Research Applications

2-(2-METHYLPROPYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPROPYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethyl acrylate: A related compound with similar structural features but different functional groups.

    Methacrylic acid: Another compound with a similar core structure but different substituents.

Uniqueness

2-(2-METHYLPROPYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-(2-methylpropyl)-1-(2-phenoxyethyl)benzimidazole

InChI

InChI=1S/C19H22N2O/c1-15(2)14-19-20-17-10-6-7-11-18(17)21(19)12-13-22-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3

InChI Key

YQFIEXPNHUZGCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3

Origin of Product

United States

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